Phorbol-12,13-dibenzoate

Description

Historical Context of Phorbol (B1677699) Ester Discovery and Early Biological Observations

The journey into the world of phorbol esters began with the investigation of croton oil, derived from the seeds of Croton tiglium. wikipedia.orgdrugbank.com For centuries, this oil was known in traditional medicine for its potent purgative properties. wikipedia.org Scientific inquiry in the early 20th century led to the isolation of phorbol in 1934 as the parent alcohol of the irritant and tumor-promoting constituents of croton oil. wikipedia.org The determination of its complex tetracyclic structure in 1967 was a landmark achievement. wikipedia.org Early biological observations revealed that certain phorbol esters were potent tumor promoters, capable of amplifying the effects of carcinogenic substances. aacrjournals.org This discovery was pivotal, establishing the multi-stage nature of carcinogenesis and providing researchers with chemical probes to study this process. It was observed that the biological activity of these esters was intricately linked to their chemical structure, particularly the nature of the ester groups at the C-12 and C-13 positions. aacrjournals.org

Structural Overview of the Tigliane (B1223011) Diterpene Scaffold

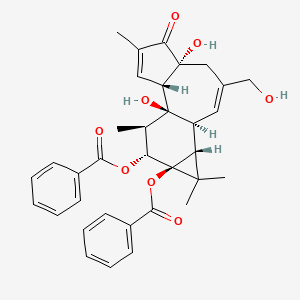

Phorbol-12,13-dibenzoate is built upon the tigliane diterpene scaffold, a complex and rigid tetracyclic ring system. researchgate.netontosight.ai This core structure consists of a five-membered A ring, a seven-membered B ring, a six-membered C ring, and a three-membered cyclopropane (B1198618) D ring. researchgate.net The tigliane skeleton itself is composed of 20 carbon atoms. researchgate.net Key structural features that are often crucial for the biological activity of tigliane diterpenoids include the presence and orientation of hydroxyl and ester groups at various positions on the scaffold. For instance, the fusion of the A and B rings is typically trans, while the B-C ring fusion is always trans, and the C-D ring fusion is cis. u-szeged.hu The specific arrangement of these rings and their substituents creates a unique three-dimensional structure that allows these molecules to interact with specific cellular targets. acs.org

Classification of Phorbol Esters Based on Biological Activity and Structural Modifications

Phorbol esters can be broadly classified based on their biological potency, which is largely dictated by the nature of the ester groups attached to the phorbol backbone. The length and saturation of the fatty acid chains at the C-12 and C-13 positions are critical determinants of their activity. For example, 12-O-tetradecanoylphorbol-13-acetate (TPA), with a long-chain fatty acid at C-12 and an acetate (B1210297) group at C-13, is one of the most potent tumor promoters. wikipedia.org In contrast, phorbol itself, lacking any ester groups, is biologically inactive. nih.gov

This compound, with two benzoate (B1203000) groups at the C-12 and C-13 positions, is considered a moderately active tumor promoter. sigmaaldrich.com Its activity has been shown to be weaker than that of TPA but still significant in inducing various cellular responses. pnas.org Modifications to the tigliane scaffold, such as epoxidation or the introduction of additional hydroxyl groups, can further modulate the biological activity profile of these compounds. acs.org

Significance of Phorbol Esters as Molecular Probes in Cellular and Biochemical Systems

The primary mechanism of action of phorbol esters, including this compound, is their ability to mimic the endogenous second messenger diacylglycerol (DAG) and bind to and activate protein kinase C (PKC). wikipedia.orgoup.com This activation is central to their role as powerful molecular probes. By activating PKC, phorbol esters can trigger a cascade of downstream signaling events, allowing researchers to study the intricate roles of PKC in a multitude of cellular processes. nih.govnih.gov

These compounds have been instrumental in elucidating the pathways involved in cell proliferation, differentiation, inflammation, and apoptosis. pnas.orgontosight.aiontosight.ai For instance, this compound has been used to study the induction of differentiation in human malignant T-lymphoblasts and to investigate the mechanisms of neurotransmitter release. pnas.orgnih.gov The ability to selectively activate PKC with phorbol esters has provided invaluable insights into the complex signaling networks that govern cellular behavior, solidifying their status as indispensable tools in biomedical research. nih.govgrantome.com

Detailed Research Findings on this compound

This compound has been the subject of numerous studies to understand its specific biological effects and mechanisms of action.

| Research Area | Key Findings | References |

| Tumor Promotion | This compound is a weak tumor promoter compared to TPA. | wikipedia.org |

| Its ability to induce biological responses correlates with its binding affinity to PKC. | nih.gov | |

| Cellular Differentiation | It can induce differentiation in human malignant T-lymphoblastic cell lines. | pnas.org |

| Protein Kinase C Activation | It is a potent activator of PKC, mimicking the action of diacylglycerol. | tocris.comsigmaaldrich.com |

| The binding affinity of this compound to PKC has been quantified with a Ki value of 180 nM. | nih.govpnas.org | |

| Neurotransmitter Release | It has been used to study the mechanisms of neurotransmitter release. | nih.gov |

| Vascular Effects | It can induce contraction of vascular smooth muscle. | tocris.com |

| Ion Channel Modulation | It inhibits the activity of Na+,K+ ATPase. | tocris.com |

Structure

3D Structure

Properties

CAS No. |

25405-85-0 |

|---|---|

Molecular Formula |

C34H36O8 |

Molecular Weight |

572.6 g/mol |

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-benzoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] benzoate |

InChI |

InChI=1S/C34H36O8/c1-19-15-25-32(39,27(19)36)17-21(18-35)16-24-26-31(3,4)34(26,42-30(38)23-13-9-6-10-14-23)28(20(2)33(24,25)40)41-29(37)22-11-7-5-8-12-22/h5-16,20,24-26,28,35,39-40H,17-18H2,1-4H3/t20-,24+,25-,26-,28-,32-,33-,34-/m1/s1 |

InChI Key |

FQHYQCXMFZHLAE-PNEATKGUSA-N |

SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

Canonical SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

Pictograms |

Acute Toxic; Irritant |

Synonyms |

phorbol-12,13-dibenzoate |

Origin of Product |

United States |

Mechanistic Dissection of Phorbol 12,13 Dibenzoate Action at the Molecular Level

Protein Kinase C (PKC) Isoform Activation by Phorbol-12,13-dibenzoate

The activation of Protein Kinase C (PKC) by this compound is a highly specific process, contingent upon the isoform of PKC and the molecular environment. Phorbol (B1677699) esters like PDBu are powerful analogs of the endogenous second messenger diacylglycerol (DAG), which plays a pivotal role in cellular signaling. researchgate.net

This compound exhibits high-affinity binding to several Protein Kinase C (PKC) isoforms. In vitro binding assays using [3H]phorbol-12,13-dibutyrate ([3H]PDBu) have demonstrated that PKC-α, -β1, -β2, -γ, -δ, and -ε can specifically bind PDBu, with Kd values in the nanomolar range in the presence of calcium. nih.gov Notably, the PKC-ζ isotype does not exhibit significant PDBu binding. nih.gov The binding stoichiometry is approximately 1.4-2.8 moles of PDBu per mole of enzyme. nih.gov In the absence of calcium, a 2-3-fold decrease in binding affinity is observed for PKC-α, -β1, -β2, and -δ, although the maximum binding capacity remains unchanged. nih.gov

Competition assays have further elucidated the binding characteristics, showing that other potent phorbol esters can compete for binding to all isoforms with IC50 values ranging from 2 to 70 nM. nih.gov

Interactive Table: Binding Affinity of PDBu for PKC Isoforms

| PKC Isoform | Kd (nM) with Calcium | Change in Affinity without Calcium |

| α | 1.6 - 18 | 2-3 fold drop |

| β1 | 1.6 - 18 | 2-3 fold drop |

| β2 | 1.6 - 18 | 2-3 fold drop |

| γ | 1.6 - 18 | Not specified |

| δ | 1.6 - 18 | 2-3 fold drop |

| ε | 1.6 - 18 | Not specified |

| ζ | No specific binding | Not applicable |

The C1 domain, a cysteine-rich motif found in PKC isozymes, is the direct binding site for this compound. nih.gov Typical C1 domains are responsible for recognizing and binding the lipid second messenger diacylglycerol (DAG) and its mimetics, such as phorbol esters, which is a critical step for membrane association. nih.gov PKC isoforms generally possess two non-equivalent C1 domains, C1A and C1B, which can have different ligand recognition patterns. nih.gov

High-resolution crystal structures of the C1B domain of PKCδ in complex with DAG and other potent agonists have provided detailed insights into the mechanism of ligand recognition. researchgate.net These structures reveal the specific hydrogen-bonding interactions and hydrophobic contacts that govern the binding of these molecules. nih.gov For instance, the polar groups of the ligand form hydrogen bonds with specific residues within the C1 domain, such as T242, L251, and G253 in PKCδ. nih.gov Molecular modeling studies of PDBu binding to the C1b domain of PKCδ suggest a binding orientation that involves a specific hydrogen-bonding network and hydrophobic interactions. nih.gov

This compound's ability to activate Protein Kinase C (PKC) is intrinsically linked to its lipophilic character and its structural resemblance to diacylglycerol (DAG). nih.govnih.gov As a DAG mimetic, PDBu effectively competes for the same binding site on the C1 domain of PKC. nih.gov However, unlike the transient activation induced by the rapid metabolic turnover of DAG, phorbol esters like PDBu cause sustained hyper-activation of PKC. nih.gov

The lipophilicity of phorbol esters is a key determinant of their potency and membrane partitioning, which in turn influences their ability to activate PKC. nih.gov More lipophilic phorbol esters generally exhibit higher efficacy in activating PKC-mediated responses. nih.gov The interaction of PKC with membranes containing phorbol esters is primarily at the membrane interface, without significant penetration into the hydrocarbon core of the membrane. ucsd.edu This interaction is reversible, though the high affinity can make it appear irreversible under certain conditions. ucsd.edu

The binding of this compound to the C1 domain of Protein Kinase C (PKC) induces a significant conformational change in the enzyme, leading to its activation. nih.gov In its inactive state, mature PKC exists in a closed, autoinhibited conformation where the pseudosubstrate domain is bound to the substrate-binding site, and the C1 domains are masked. nih.gov

Upon binding of PDBu to the C1 domain, which is facilitated by its presence in the cell membrane, a conformational shift occurs that expels the pseudosubstrate from the active site. nih.gov This unmasking of the catalytic domain allows PKC to phosphorylate its downstream targets. The binding of the ligand to the C1 domain essentially serves as a molecular switch that transitions PKC from an inactive to an active state.

Downstream Signaling Cascades Orchestrated by this compound-Activated PKC

Activation of Protein Kinase C (PKC) by this compound initiates a cascade of downstream signaling events that regulate a wide array of cellular processes. One of the most well-characterized pathways modulated by PKC is the Mitogen-Activated Protein Kinase (MAPK) pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling networks that convert extracellular stimuli into intracellular responses, controlling processes like cell growth, differentiation, and apoptosis. news-medical.net Phorbol esters, such as phorbol 12-myristate 13-acetate (PMA), a compound structurally and functionally similar to PDBu, are known to activate the MAPK pathway. nih.govnih.gov

The activation of PKC by PDBu can lead to the stimulation of the Ras/Raf-1/ERK1/2 signaling cascade. nih.gov This occurs through a series of phosphorylation events: activated PKC can phosphorylate and activate Raf isoforms, which are MAPK kinase kinases (MAP3Ks). news-medical.net Raf then phosphorylates and activates MEK1/2 (MAP2Ks), which in turn phosphorylates and activates the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are MAPKs. news-medical.net Activated ERKs can then phosphorylate a variety of cytoplasmic and nuclear substrates, including transcription factors, leading to changes in gene expression. news-medical.net

Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) Phosphorylation

The Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) is a primary and ubiquitous substrate for protein kinase C (PKC). nih.govthebiogrid.orgnih.gov The MARCKS protein is characterized by two key domains that dictate its interaction with the plasma membrane: an N-terminal myristoyl group and a highly basic effector domain which contains the PKC phosphorylation sites. nih.govfrontiersin.orgescholarship.org

In its unphosphorylated state, MARCKS is anchored to the inner leaflet of the plasma membrane through the hydrophobic myristoyl group and electrostatic interactions between its basic effector domain and acidic phospholipids (B1166683) in the membrane. frontiersin.org Upon activation of PKC by phorbol esters like this compound, MARCKS undergoes phosphorylation at specific serine residues within its effector domain. frontiersin.orgescholarship.org This phosphorylation neutralizes the positive charge of the effector domain, disrupting its electrostatic interaction with the membrane and causing the translocation of MARCKS from the plasma membrane to the cytosol. frontiersin.org This dynamic regulation of MARCKS localization is crucial for its role in modulating the actin cytoskeleton, cell motility, and the sequestration of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2). nih.govescholarship.org

| Protein | Activating Ligand | Post-Translational Modification | Cellular Translocation |

| MARCKS | This compound (via PKC) | Phosphorylation | Plasma Membrane to Cytosol |

Regulation of Other Kinases (e.g., Protein Kinase D, Rho Kinase)

This compound's influence extends beyond the direct phosphorylation of substrates like MARCKS to the regulation of other kinase families, including Protein Kinase D (PKD) and Rho Kinase.

Protein Kinase D (PKD): PKD is a family of serine/threonine kinases that act as downstream effectors of diacylglycerol and phorbol esters. nih.govembopress.org this compound binds with high affinity to the cysteine-rich C1 domains within the regulatory region of PKD isoforms, leading to their activation. nih.govnih.govresearchgate.net The activation of PKD initiates signaling cascades that are involved in a variety of cellular processes, such as Golgi vesicle trafficking, cell migration, and survival responses to oxidative stress. embopress.org

Rho Kinase: Research has demonstrated a role for Rho-kinase in cellular responses induced by phorbol esters. In vascular smooth muscles, the phorbol ester Phorbol-12,13-dibutyrate (PDBu) induces Ca²⁺-independent contractions, a process in which Rho-kinase is implicated. nih.gov PDBu treatment leads to an increase in the active, GTP-bound form of RhoA. nih.gov This activation of the RhoA/Rho-kinase pathway contributes to the contraction by inhibiting myosin light chain phosphatase (MLCP), leading to increased phosphorylation of the myosin light chain. nih.govnih.gov This indicates a cross-talk mechanism where PKC activation by phorbol esters can lead to the subsequent activation of the RhoA/Rho-kinase pathway. nih.govnih.gov

| Kinase | Activating Ligand | Downstream Effect |

| Protein Kinase D (PKD) | This compound | Regulation of Golgi trafficking, cell migration |

| Rho Kinase | This compound (via PKC-dependent RhoA activation) | Inhibition of Myosin Light Chain Phosphatase, smooth muscle contraction |

Phosphorylation Events and Substrate Specificity Alterations

The activation of various kinases by this compound results in a broad spectrum of phosphorylation events. The substrate specificity of the activated kinases determines the cellular response. For instance, while both PKC and PKD are activated by phorbol esters, they possess distinct substrate specificities. PKD, for example, efficiently phosphorylates the peptide substrate syntide-2 (B1682854) but does not significantly phosphorylate many substrates typically targeted by PKC. nih.gov

In smooth muscle, PDBu-induced activation of PKC and Rho-kinase leads to the phosphorylation of specific proteins involved in the contractile machinery. This includes the increased phosphorylation of the 20-kDa myosin light chain (MLC₂₀), the myosin phosphatase targeting subunit 1 (MYPT1), and the PKC-potentiated inhibitory protein of 17 kDa (CPI-17). nih.govnih.gov

Furthermore, phorbol ester treatment can trigger phosphorylation cascades that involve mitogen-activated protein kinases (MAPKs). For instance, the activation of RasGRP3 by phorbol esters leads to an increase in Ras-GTP and subsequent phosphorylation of extracellular-regulated kinases (ERKs). nih.govresearchgate.net

Cross-talk with Alternative Signaling Pathways and Receptors

This compound does not act in isolation but engages in extensive cross-talk with other signaling pathways and receptors, creating a complex and integrated cellular response.

Interactions with Other Phorbol Ester Receptors (e.g., Chimaerins, RasGRP, Munc-13)

Beyond the well-characterized PKC isozymes, several other proteins possess C1 domains that serve as high-affinity receptors for phorbol esters.

Chimaerins: The chimaerin family of proteins are Rac-GTPase-activating proteins (GAPs) that contain a single C1 domain. nih.gov This domain allows chimaerins to bind phorbol esters and diacylglycerol with high affinity, qualifying them as bona fide phorbol ester receptors. nih.govnih.gov Phorbol ester binding can induce the translocation of chimaerins to different cellular compartments, such as the perinuclear region, where they can interact with other proteins. nih.gov

RasGRP: Ras guanyl nucleotide-releasing proteins (RasGRPs) are a family of guanine (B1146940) nucleotide exchange factors (GEFs) for Ras and other small GTPases. nih.govnih.gov Several RasGRP isoforms contain a C1 domain that binds diacylglycerol and phorbol esters. nih.govresearchgate.netnih.gov This interaction is crucial for their activation and leads to the stimulation of the Ras-MAPK pathway in a PKC-independent manner. nih.gov Phorbol esters induce the translocation of RasGRP to cellular membranes, facilitating its interaction with Ras. nih.gov

Munc-13: Munc-13 proteins are essential for the priming of synaptic vesicles for exocytosis. nih.govnih.gov They contain a C1 domain that binds diacylglycerol and phorbol esters, and this interaction is critical for their function in potentiating neurotransmitter release. nih.govnih.govelifesciences.org Phorbol ester binding to the Munc-13 C1 domain is thought to be a key mechanism in certain forms of synaptic plasticity. nih.gov In some cellular contexts, different Munc-13 isoforms can have opposing effects on secretion in response to phorbol esters. nih.govelifesciences.orgdntb.gov.ua

| Receptor | Family | Function |

| Chimaerins | Rac-GAP | Regulation of Rac GTPase activity |

| RasGRP | Guanine Nucleotide Exchange Factor | Activation of Ras small GTPases |

| Munc-13 | Vesicle Priming Factor | Regulation of neurotransmitter release |

Modulation of Intracellular Calcium Dynamics (e.g., Na+,K+ ATPase activity, Ca2+ channels)

The interaction of this compound with cellular signaling pathways can lead to alterations in intracellular calcium (Ca²⁺) dynamics, although the effects can be complex and context-dependent.

Na+,K+ ATPase activity: Phorbol esters like phorbol 12-myristate 13-acetate (PMA) have been shown to down-regulate the activity of Na+,K+-ATPase. nih.govnih.gov This effect appears to be mediated, at least in part, by a reduction in the number of Na+,K+-ATPase units on the cell surface, which is associated with an increase in endocytosis. nih.govnih.gov

Ca²⁺ channels: The direct effects of phorbol ester-mediated PKC activation on Ca²⁺ channels are not straightforward. Some studies suggest that PKC activation does not directly alter Ca²⁺ channel function but may exert indirect effects on intracellular Ca²⁺ sensitivity or extrusion mechanisms. nih.gov However, other research indicates that phorbol esters can modulate nociceptive transmission through actions on presynaptic Caᵥ2 family voltage-dependent Ca²⁺ channels in the dorsal horn of the spinal cord. mdpi.com Furthermore, in some cell types, phorbol esters have been observed to have a dual action, capable of both increasing and decreasing intracellular Ca²⁺ levels depending on the specific conditions. nih.gov

Influence on Phosphatidylinositol Breakdown and Related Pathways

This compound, by activating PKC, can influence pathways related to phosphatidylinositol metabolism. As previously mentioned, MARCKS can sequester phosphatidylinositol 4,5-bisphosphate (PIP2) at the plasma membrane. nih.govescholarship.org The phosphorylation of MARCKS by PKC, induced by phorbol esters, leads to its release from the membrane, which in turn makes PIP2 available for hydrolysis by phospholipase C (PLC). This hydrolysis generates diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃), further propagating signals that are often synergistic with the initial phorbol ester stimulus. This represents a positive feedback loop where a phorbol ester can enhance the availability of the substrate for the production of its endogenous analog, DAG.

Cellular and Tissue Specific Biological Responses to Phorbol 12,13 Dibenzoate

Regulation of Cell Proliferation and Growth Dynamics

Phorbol-12,13-dibenzoate and related phorbol (B1677699) esters demonstrate complex and often contradictory effects on cell growth, capable of inducing both growth arrest and mitogenic stimulation depending on the cellular context.

The response of cancerous and primary cells to phorbol esters like this compound is markedly heterogeneous. In some neoplastic cell lines, these compounds exhibit growth-inhibitory properties. For instance, treatment of esophageal adenocarcinoma cell lines with the related phorbol ester Phorbol-12,13-dibutyrate (PDBu) resulted in the inhibition of cell growth nih.gov. Similarly, profound growth inhibition is observed in human B-cell-derived lymphoma lines upon exposure to PKC-activating phorbol esters nih.gov. In A549 human lung carcinoma cells, 12-O-tetradecanoylphorbol-13-acetate (TPA), another potent phorbol ester, caused an arrest of cell growth nih.gov.

In contrast, some studies report a mitogenic or proliferative effect. PDBu has been shown to act as a mitogen in primary cultures of human colon tumor cells, significantly increasing the yield of analyzable metaphases, which indicates an increase in cell division nih.gov. The response of primary cells can also be varied; mouse keratinocytes, for example, respond heterogeneously to phorbol esters, with distinct subpopulations being stimulated to proliferate while others are induced to differentiate nih.gov.

| Cell Line/Culture | Phorbol Ester Used | Observed Effect | Reference |

|---|---|---|---|

| Esophageal Adenocarcinoma (OE19) | Phorbol-12,13-dibutyrate (PDBu) | Inhibition of cell growth | nih.gov |

| Human B-lymphoma | PKC-activating phorbol esters | Profound growth inhibition | nih.gov |

| A549 Human Lung Carcinoma | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Arrest of cell growth | nih.gov |

| Primary Human Colon Tumors | Phorbol-12,13-dibutyrate (PDBu) | Mitogenic (stimulated cell division) | nih.gov |

| Primary Mouse Keratinocytes | Phorbol Esters | Heterogeneous (proliferation or differentiation) | nih.gov |

| Human Pancreatic Cancer | Phorbol myristate acetate (B1210297) (PMA) | Non-apoptotic cell death | researchgate.net |

The primary mechanism underlying the biological effects of phorbol esters is the activation of protein kinase C (PKC). In esophageal cancer cell lines, the growth-inhibitory effects of PDBu were reversible by a PKC inhibitor, directly implicating this enzyme in the response nih.gov. Activation of PKC can trigger downstream signaling cascades that lead to cell cycle arrest or apoptosis, depending on the specific PKC isoforms expressed in the cell and the duration of the stimulus.

Research on mouse epidermal cells has shown that mitogenic stimulation is not a prerequisite for the tumor-promoting effects of phorbol esters. Variants of the JB-6 cell line that were resistant to the mitogenic effects of TPA were still sensitive to its tumor-promoting properties, indicating that the two events can be dissociated nih.gov. This suggests that the pathways leading to cell proliferation and those leading to other aspects of the transformed phenotype can be independently modulated by phorbol esters. Furthermore, in human fibrosarcoma cells, the compound bergamottin was found to suppress phorbol-12-myristate-13-acetate (PMA)-induced tumor cell invasion by inhibiting the PKCδ pathway, which in turn affects downstream targets like MAP kinases and NF-κB nih.gov.

This compound and its analogs can significantly alter DNA synthesis and the progression of the cell cycle. In the human malignant T-lymphoblastic cell line MOLT-3, induction of differentiation by TPA was accompanied by a reduction in DNA synthesis nih.govhku.hk. Similarly, in cultured rabbit aortic smooth muscle cells, TPA markedly inhibited DNA synthesis induced by various growth factors nih.gov.

The impact on the cell cycle can lead to arrest at different checkpoints. Studies on human B-lymphoma cell lines treated with phorbol esters revealed a G1/S block in one cell line, while two other lines accumulated in the G2/M phase nih.gov. This demonstrates that the specific point of cell cycle interruption can vary between different cell types, likely due to differences in their intrinsic cell cycle control mechanisms and the specific PKC isoforms activated.

Induction and Modulation of Cellular Differentiation

One of the most well-documented effects of this compound is its ability to induce cellular differentiation, particularly within the hematopoietic system.

This compound and other potent phorbol esters are effective inducers of differentiation in various hematopoietic cell lines. In the human malignant T-lymphoblastic cell line MOLT-3, both TPA and, to a lesser extent, this compound were shown to induce differentiation, as measured by the expression of sheep erythrocyte receptors nih.govhku.hk. This induction was also associated with the loss of terminal deoxynucleotidyl transferase, another marker of differentiation in these cells nih.gov.

In the context of myeloid leukemia, phorbol esters have been extensively studied. They have been shown to induce differentiation of human myeloid leukemia cell lines such as KG-1, HL-60, and ML-3, which are blocked at the myeloblast-promyelocyte stage, into cells with macrophage-specific functions nih.gov. These functions include adherence, phagocytosis, and the expression of nonspecific acid esterase nih.gov. In human myeloblastic leukemia ML-1 cells, the ability of various phorbol esters, including this compound, to compete for receptor binding correlated with their capacity to induce differentiation aacrjournals.org. The potency of different phorbol esters as inducers of differentiation in these cells often correlates with their tumor-promoting activity nih.gov.

| Cell Line | Phorbol Ester(s) | Key Differentiation Markers/Outcomes | Reference |

|---|---|---|---|

| MOLT-3 (T-lymphoblastic) | TPA, this compound | Increased sheep erythrocyte receptors, loss of terminal deoxynucleotidyl transferase | nih.govhku.hk |

| KG-1, HL-60, ML-3 (Myeloid Leukemia) | TPA and other phorbol diesters | Adherence, pseudopodia, macrophage morphology, nonspecific acid esterase activity, phagocytosis | nih.gov |

| ML-1 (Myeloblastic Leukemia) | This compound and others | Induction of differentiation correlated with receptor binding affinity | aacrjournals.org |

| Human Myeloid Leukemic Cells | Various Phorbol Esters | Differentiation into macrophages | nih.gov |

The influence of phorbol esters extends to the differentiation of stem cells. The related compound Phorbol 12-myristate 13-acetate (PMA) has been shown to stimulate the cardiac differentiation of mesenchymal stem cells (MSCs) stemcell.com. While direct studies on this compound are less common in this specific context, the general action of phorbol esters as potent PKC activators suggests a potential role in modulating stem cell fate.

Furthermore, phorbol esters can activate human MSCs, rendering them capable of inhibiting B cell IgM production nih.gov. This indicates that phorbol esters can modulate the immunomodulatory functions of MSCs, which is a facet of their differentiation and functional capacity. The differentiation potential of MSCs into various lineages, including osteoblasts, chondrocytes, and adipocytes, is a well-established characteristic, and the activation of PKC by phorbol esters can influence these pathways nih.govpromocell.comfrontiersin.org. For example, PMA treatment has been found to increase osteogenic differentiation while suppressing adipogenic differentiation in human adipose-derived stem cells, an effect mediated through the PKC signaling pathway nih.gov.

Influence on Neurogenesis and Neural Precursor Cell Proliferation

This compound belongs to the phorbol 12,13-diester class of compounds, which have been investigated for their potential as neurogenic agents in the adult brain. acs.orgnih.gov Research into a library of phorbol 12,13-diesters with low lipophilicity, including close structural analogs to dibenzoate such as phorbol 12,13-diisobutyrate, has demonstrated a capacity to influence neural progenitor cells (NPCs). nih.govresearchgate.net

Studies revealed that these phorbol 12,13-diesters can stimulate the release of transforming growth factor-alpha (TGFα). nih.govacs.org This action is significant because compounds that facilitated TGFα release also promoted the proliferation of neural progenitor cells. nih.govresearchgate.net The presence of two ester groups on the tigliane (B1223011) skeleton, a core structure of phorbol esters, was associated with higher levels of activity. nih.gov

Specifically, the analog phorbol 12,13-diisobutyrate was identified as a potent inducer of NPC proliferation in in vitro models. nih.govresearchgate.net Further investigation showed that this compound also led to enhanced neurogenesis in vivo when administered to mice. nih.gov The mechanism of action for phorbol esters, in general, involves the activation of protein kinase C (PKC), which is known to play a role in NPC proliferation. nih.gov

Interactive Data Table: Effect of Phorbol-12,13-Diester Analogs on Neural Progenitor Cell (NPC) Proliferation

| Compound | Concentration | Effect on NPC Proliferation | Potency |

|---|---|---|---|

| Phorbol 12,13-diisobutyrate | 10 nM | Significant Increase | High |

| Phorbol 12,13-diacetate | 5 µM | Significant Increase | Moderate |

| Phorbol 13-isobutyrate | Not specified | Moderate Increase | Moderate |

Note: This data is based on studies of close structural analogs of this compound. Specific data for this compound was not available.

Differentiation in Other Specific Cell Types (e.g., melanocytes)

Based on available scientific literature, no specific studies have been conducted on the effects of this compound on the differentiation of melanocytes or other specific cell types outside of the neural lineage.

Modulation of Gene Expression and Protein Synthesis

Transcriptional Activation of Growth-Related Genes

Specific research detailing the transcriptional activation of growth-related genes by this compound is not present in the available scientific literature.

Induction of Specific Cytokines and Regulatory Factors (e.g., TNF-alpha)

There is no specific information available in the scientific literature regarding the induction of Tumor Necrosis Factor-alpha (TNF-alpha) or other specific cytokines and regulatory factors by this compound.

Gene Repression and Depression Effects

There are no specific studies in the available scientific literature that document gene repression or depression effects as a result of exposure to this compound.

Influence on Cell Fate Processes

The influence of this compound on broader cell fate processes has not been specifically investigated in the available scientific research. While its analogs show an effect on the proliferation and differentiation of neural precursors, a more comprehensive understanding of its impact on cell fate decisions is currently lacking. embopress.orgmdpi.com

Mechanisms of Apoptosis Induction

The induction of apoptosis, or programmed cell death, by phorbol esters is a complex process that can be cell-type dependent. While direct studies on this compound are limited, research on other phorbol esters, such as Phorbol-12-myristate-13-acetate (PMA), provides insights into the potential mechanisms.

One established mechanism involves the activation of the extrinsic apoptotic pathway. In certain cancer cells, phorbol esters can trigger an autocrine pro-apoptotic loop mediated by death receptor ligands. For instance, activation of protein kinase C delta (PKCδ) in prostate cancer cells by PMA leads to the release of death receptor ligands like tumor necrosis factor-alpha (TNFα) and TNF-related apoptosis-inducing ligand (TRAIL). These ligands then bind to their respective receptors on the cell surface, initiating the downstream signaling cascade that culminates in apoptosis nih.gov.

The activation of caspases, a family of proteases crucial for the execution of apoptosis, is a central event in this process. Following death receptor activation, initiator caspases such as caspase-8 and caspase-10 are recruited and activated. These initiator caspases, in turn, activate executioner caspases like caspase-3, which are responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis nih.govdntb.gov.ua. In some cell types, the activation of caspases is dependent on upstream signaling events, including Rho kinase (ROCK)-dependent myosin-mediated contraction nih.govdntb.gov.ua.

It is important to note that the apoptotic response to phorbol esters can be influenced by the cellular context, including the presence or absence of serum or other growth factors nih.govdntb.gov.ua.

Impact on Cell Survival Pathways

In addition to inducing apoptosis, phorbol esters like this compound can also modulate cell survival pathways, often in a manner that is dependent on the specific cell type and conditions. The activation of protein kinase C (PKC) by phorbol esters is a key event that can trigger multiple downstream signaling cascades with implications for cell survival.

One of the significant pathways influenced by phorbol esters is the mitogen-activated protein kinase (MAPK) pathway. Activation of the MAPK/extracellular signal-regulated kinase (ERK) pathway is often associated with cell survival and proliferation. However, phorbol esters have been shown to promote anchorage-independent growth and survival of melanoma cells through a MEK-independent activation of ERK1/2, leading to the inactivation of downstream pro-apoptotic effector proteins nih.gov.

Another critical cell survival pathway affected by phorbol esters is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In many cell types, the activation of NF-κB is considered a pro-survival signal nih.gov. Phorbol esters can activate NF-κB, which can, in some contexts, protect cells from apoptosis nih.gov. The activation of novel PKC isoforms appears to be crucial for phorbol ester-induced NF-κB activation in B cells nih.gov.

The interplay between the pro-apoptotic and pro-survival signals initiated by phorbol esters is complex and determines the ultimate fate of the cell.

Effects on Cellular Physiology and Function in Model Systems

Regulation of Cell Adhesion and Migration

This compound, through its activation of protein kinase C (PKC), can significantly regulate cell adhesion and migration. Studies on various phorbol esters have demonstrated their ability to induce intercellular binding and aggregation of lymphocytes. This process is dependent on calcium, an intact cell membrane, and functional microfilaments. The aggregation is mediated by trypsin-sensitive cell surface proteins, suggesting the involvement of specific adhesion molecules nih.gov.

The table below summarizes the requirements for phorbol ester-induced lymphocyte aggregation.

| Factor | Requirement for Aggregation |

| Calcium (Ca2+) | Required |

| Intact Membrane | Required |

| Functional Microfilaments | Required |

| Trypsin-sensitive surface structures | Required |

It has been observed that different lymphocyte subtypes exhibit varying responses to phorbol ester-induced aggregation. For instance, thymocytes, T cells, and mature B cells aggregate in response to treatment, whereas pre-B, early B, and intermediate B lymphocytes do not nih.gov. This differential response highlights the cell-type-specific effects of phorbol esters on cell adhesion.

Contraction of Smooth Muscle Tissues (e.g., vascular, uterine, bladder)

This compound and related phorbol esters are potent contractors of various smooth muscle tissues. In vascular smooth muscle, such as human and rat pulmonary arteries, these compounds induce slowly developing and sustained contractions in a concentration-dependent manner. This contractile effect is primarily mediated through the activation of protein kinase C (PKC) nih.gov.

The contractile response in human pulmonary arteries is partially dependent on calcium influx, whereas in rat pulmonary arteries, it appears to be less dependent on extracellular calcium. The contractions can be inhibited by PKC antagonists, further confirming the central role of this enzyme in the process nih.gov.

Similarly, in bronchial smooth muscle, while phorbol esters may not have a significant effect on the basal tone, they can augment contractions induced by other stimuli such as acetylcholine or high potassium depolarization. This potentiation of contraction is associated with an increase in the phosphorylation of myosin light chain, a key event in smooth muscle contraction nih.gov.

Embryonic Visceral Yolk Sac Development and Morphology

The embryonic visceral yolk sac (VYS) is a critical structure for nutrient absorption and development during early embryogenesis. Phorbol esters have been shown to disrupt the normal morphology and functional development of the rat VYS in culture. This disruption is characterized by an abnormal and progressive separation of the cellular layers that make up the VYS mdpi.com.

Interestingly, this detrimental effect on VYS morphology does not appear to be associated with alterations in cellular proliferation, as measured by DNA and RNA synthesis. However, there is an initial increase in protein synthesis following treatment with phorbol esters, which later returns to control levels. These findings suggest that the disruptive effects of phorbol esters on the VYS may be related to alterations in cell surface properties and cell-cell interactions rather than a direct impact on macromolecular synthesis or differentiation mdpi.com.

Immune Cell Activation and Response (e.g., T-cell activation, IL-2 production)

This compound and other phorbol esters are potent activators of immune cells, particularly T-lymphocytes. In conjunction with a calcium ionophore like ionomycin, phorbol esters synergistically induce T-cell activation, leading to the production of interleukin-2 (IL-2) and the expression of the IL-2 receptor. This IL-2-dependent autocrine pathway is crucial for T-cell proliferation researchgate.net.

The activation of T-cells requires the simultaneous activation of protein kinase C (PKC) by the phorbol ester and an elevation of cytosolic calcium by the ionophore. The duration of this dual stimulation is critical, with maximal T-cell activation requiring several hours of exposure to both agents. However, even a transient activation of PKC appears sufficient to initiate the transcription of the IL-2 and IL-2 receptor genes researchgate.net.

The table below summarizes the synergistic effects of this compound (PDBu) and Ionomycin on T-cell activation.

| Parameter | PDBu alone | Ionomycin alone | PDBu + Ionomycin |

| IL-2 Production | Minimal | Minimal | Synergistic Induction |

| IL-2 Receptor Expression | Minimal | Minimal | Synergistic Induction |

| T-cell Proliferation | Minimal | Minimal | Synergistic Induction |

Furthermore, phorbol esters can induce the transcription of IL-2 mRNA in a concentration-dependent manner in sensitive cell lines. This induction is a key step in the production of IL-2, a critical cytokine for T-cell-mediated immune responses nih.gov.

Structure Activity Relationships Sar of Phorbol 12,13 Dibenzoate and Analogues

Impact of Ester Substituents at C-12 and C-13 Positions

The nature of the ester side chains at the C-12 and C-13 positions on the phorbol (B1677699) backbone is a critical determinant of biological activity. These substituents significantly influence the molecule's hydrophobicity and its binding affinity to the C1 domain of PKC. researchgate.net

The length and hydrophobicity of the acyl chains esterified at the C-12 and C-13 positions play a crucial role in the biological potency of phorbol esters. A certain degree of lipophilicity is required for the molecule to partition into the cell membrane where PKC activation occurs. However, the relationship is not linear, and an optimal balance of hydrophilic and hydrophobic character is necessary for potent activity.

For instance, Phorbol-12,13-dibutyrate (PDBu) is less hydrophobic than Phorbol-12-myristate-13-acetate (PMA). nih.govnih.gov This lower hydrophobicity can be an advantage in cell culture experiments, as it allows the compound to be more easily washed away, preventing interference in subsequent biological assays. nih.govnih.gov Despite being less hydrophobic, PDBu demonstrates a higher capacity for inducing proliferation in human melanocytes compared to the more lipophilic PMA. nih.govresearchgate.net This suggests that while hydrophobicity is important, other factors related to the specific ester group also significantly influence the biological outcome. Studies on various phorbol derivatives have shown that when aromatic groups are present in the substituents, esterification with long-chain organic acids tends to result in better activity. researchgate.net Conversely, for derivatives lacking aryl groups, esterification with short-chain acids at two hydroxyl groups leads to enhanced activity. researchgate.net

The benzoate (B1203000) groups of Phorbol-12,13-dibenzoate (PDBz) confer a unique activity profile compared to phorbol esters with aliphatic side chains. While generally a potent compound, its activity relative to other analogues can vary depending on the specific biological endpoint being measured.

In competitive binding assays using particulate preparations from chicken embryo fibroblasts, PDBz showed a strong ability to inhibit the binding of [³H]Phorbol-12,13-dibutyrate, with a calculated inhibition constant (Ki) of 180 nM. nih.govpnas.org This indicates a high affinity for the phorbol ester receptor. However, its binding affinity is lower than that of PMA (Ki = 2 nM) but comparable to that of mezerein (Ki = 180 nM). nih.govpnas.org PDBz is significantly more potent than analogues with shorter aliphatic chains, such as Phorbol-12,13-diacetate (PDA), which has a Ki of 1.7 µM. nih.govpnas.org

In functional assays, the relative potencies often mirror the binding affinities. For example, local application of PDBz to mouse epidermis increases the activity of 3',5'-cyclic-nucleotide phosphodiesterase, though the maximal stimulation is reached more slowly compared to the highly potent PMA (1-2 days for PDBz vs. 3-6 hours for PMA). nih.gov Studies on lymphoid cell populations have also demonstrated a clear structure-activity relationship, with the order of potency for competing with [³H]PDB binding being PMA > PDBu > this compound > Phorbol-12,13-diacetate. pnas.org Similarly, an in vivo assay using yeast expressing mammalian PKC isoforms found that Phorbol-12,13-didecanoate (PDD) and Phorbol-12,13-dibutyrate (PDB) had an efficacy similar to PMA, while other analogues like Phorbol-12,13-diacetate (PDA) had lower efficacies. nih.gov

| Compound | Inhibition Constant (Ki) for [³H]PDBu Binding | 50% Effective Dose (ED₅₀) for Fibronectin Loss |

|---|---|---|

| Phorbol-12-myristate-13-acetate (PMA) | 2 nM | 3 nM |

| This compound (PDBz) | 180 nM | 100 nM |

| Phorbol-12,13-dibutyrate (PDBu) | 25 nM (Kd) | 50 nM |

| Phorbol-12,13-diacetate (PDA) | 1.7 µM | 6 µM |

| Phorbol-12,13-didecanoate (PDD) | Similar efficacy to PMA in yeast assay | Not Available |

Stereochemical Requirements for Activity

The three-dimensional arrangement of atoms in the phorbol skeleton is absolutely critical for its biological activity. Even minor changes in stereochemistry can lead to a complete loss of function.

The stereochemistry at the C-4 position of the phorbol ring system is a crucial determinant of biological activity. Naturally occurring, active phorbol esters possess a 4β-configuration, where the hydroxyl group at C-4 is oriented in the beta position. nih.gov Its epimer, the 4α-phorbol ester, in which this hydroxyl group is in the alpha position, is biologically inactive. nih.gov

This strict stereochemical requirement has been demonstrated in numerous studies. For example, 4α-phorbol 12,13-didecanoate was found to be inactive and did not inhibit the specific binding of [³H]Phorbol-12,13-dibutyrate to its receptors. nih.gov Similarly, experiments using yeast expressing mammalian PKC showed that 4α-PMA, an inactive analogue, did not induce the growth inhibition characteristic of active phorbol esters and could even reduce the effects of PMA, acting more like a PKC inhibitor in that system. nih.gov This demonstrates that the precise spatial orientation of the C-4 hydroxyl group is essential for proper binding to the C1 domain of PKC and subsequent activation of the enzyme. nih.gov The inactive 4α-epimers are often used in research as negative controls to ensure that the observed biological effects of 4β-phorbol esters are specific and not due to non-specific membrane effects. nih.gov

Role of Additional Functional Groups on the Phorbol Skeleton

The hydroxyl groups on the phorbol skeleton are key for its interaction with the PKC C1 domain. Specifically, the oxygen functional groups at C-3, C-4, and C-20 are involved in forming hydrogen bonds that stabilize the phorbol ester within the binding site. researchgate.netnih.gov However, the necessity of each group can vary. For example, while the C-4 hydroxyl group's stereochemistry is critical, its presence may not be absolutely required for binding, as 4β-deoxy-phorbol derivatives have been shown to retain high binding affinity and biological activity similar to their 4β-hydroxy counterparts. nih.gov

The hydroxyl group at C-20 is also important. Modification of this group, such as in phorbol 12,13,20-triacetate, leads to a significant reduction in binding affinity (Ki = 39 µM) compared to analogues with a free C-20 hydroxyl. nih.govpnas.org Molecular docking studies suggest that caution should be taken when substituting the C20-OH group, as bulky substituents may interfere with optimal binding. researchgate.net

Furthermore, other modifications to the phorbol skeleton, such as the presence of a C-5 hydroxyl group or a 6,7-epoxy group, can be important for enhancing activity and conferring selectivity for different PKC isozymes. researchgate.netpublish.csiro.au The presence of a 5-hydroxy group, an ortho ester function, or an opening of the cyclopropane (B1198618) ring may be important for enhancing certain activities, such as antileukemic effects. publish.csiro.au

Influence of Cyclopropane Ring Modifications

The phorbol ester structure is characterized by a tetracyclic carbon skeleton, known as tigliane (B1223011). This framework consists of three rings designated A, B, and C, and a fourth cyclopropane ring, referred to as the D-ring. The precise stereochemistry and orientation of these rings are paramount to the molecule's biological activity.

While extensive research has been conducted on modifying the ester groups at the C12 and C13 positions on the B-ring, direct chemical modifications of the D-ring (the cyclopropane ring) have been less explored due to significant synthetic challenges. However, the structural integrity and spatial arrangement of the D-ring are considered crucial for the proper alignment of the pharmacophore and its interaction with the C1 domain of PKC.

Synthetic efforts towards "D-ring inverted phorbol esters" have been reported, underscoring the chemical interest in exploring this part of the molecule. nih.gov However, the biological evaluation of these specific analogues is not yet widely available, leaving a gap in the comprehensive understanding of the SAR associated with the cyclopropane ring.

Correlation Between PKC Binding Affinity and Cellular Responses

This compound and its analogues function primarily by mimicking the endogenous second messenger diacylglycerol (DAG), thereby binding to and activating protein kinase C (PKC). nih.govucsd.edu A strong correlation exists between the binding affinity of these compounds for PKC and the magnitude of the downstream cellular responses they induce.

Different isozymes of PKC exhibit varying binding affinities for different phorbol esters, which can lead to a spectrum of cellular outcomes. nih.gov The binding affinity is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. A lower Kd or IC50 value indicates a higher binding affinity.

Studies have demonstrated that phorbol esters with high affinity for PKC are potent inducers of a variety of cellular processes. For instance, the ability of a phorbol ester to induce T-cell proliferation is directly related to its capacity to activate PKC. Furthermore, the inhibition of these cellular responses often correlates with the down-regulation or degradation of PKC, a process that can also be initiated by high-affinity ligands.

The following table presents the binding affinities of several phorbol esters for PKC. These values provide a quantitative basis for understanding their biological potency.

| Compound | PKC Isozyme | Binding Affinity (Kd) (nM) | Competitive Binding (IC50) (nM) |

|---|---|---|---|

| Phorbol-12,13-dibutyrate (PDBu) | PKCα | 1.6 - 18 | ~2 - 70 |

| PKCβ1 | 1.6 - 18 | ~2 - 70 | |

| PKCβ2 | 1.6 - 18 | ~2 - 70 | |

| PKCγ | 210 | - | |

| PKCδ | 1.6 - 18 | ~2 - 70 | |

| PKCε | 1.6 - 18 | ~2 - 70 | |

| 12-O-Tetradecanoylphorbol-13-acetate (TPA) | All isotypes (except ζ) | - | ~2 - 70 |

| 12-Deoxyphorbol-13-O-phenylacetate | All isotypes (except ζ) | - | ~2 - 70 |

| Sapintoxin A | All isotypes (except ζ) | - | ~2 - 70 |

| Thymeleatoxin | PKCα | - | 3000 - 5000 |

| PKCε | - | 3000 - 5000 | |

| Resiniferatoxin | PKCβ1 | - | > 5000 |

| PKCβ2 | - | > 5000 |

Data compiled from studies on various PKC isotypes. The range of values reflects measurements under different conditions and for different isozymes. nih.govnih.gov

The cellular responses to phorbol esters often follow a dose-dependent pattern that mirrors their binding affinity. For example, phorbol myristate acetate (B1210297) (PMA), a high-affinity PKC activator, induces various cellular effects at nanomolar concentrations, with reported EC50 values (the concentration that elicits a half-maximal response) in the range of 30-390 nM for processes like superoxide (B77818) production in HL-60 cells. This potency in cellular assays is a direct consequence of its strong interaction with PKC.

Furthermore, the sustained activation of PKC by high-affinity phorbol esters can lead to specific cellular fates, such as growth inhibition in certain B-lymphoma cell lines. nih.gov This inhibition is often cell-cycle specific, demonstrating that the initial binding event translates into complex and profound cellular programming. The relationship is not always linear, as prolonged exposure to high-affinity agonists can lead to the downregulation of PKC, thereby diminishing the cell's long-term responsiveness.

Synthetic Methodologies and Derivative Research for Phorbol 12,13 Dibenzoate

Synthetic Routes to Phorbol-12,13-dibenzoate

This compound is an ester derivative of the tetracyclic diterpenoid, phorbol (B1677699). wikipedia.org The parent phorbol is typically isolated from natural sources, such as croton oil, as access through total chemical synthesis is exceptionally complex, though a 19-step enantiospecific total synthesis of (+)-phorbol has been achieved. nih.gov The primary synthetic route to this compound involves the direct esterification of the hydroxyl groups at the C-12 and C-13 positions of the phorbol backbone.

An established method for this synthesis was reported in 1968, where phorbol is reacted with a suitable benzoylating agent. chemicalbook.com This process typically involves reacting phorbol with benzoyl chloride or benzoic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or sodium methylate in methanol, which acts as a catalyst and acid scavenger. chemicalbook.com The reaction selectively targets the adjacent hydroxyl groups at C-12 and C-13, yielding the desired dibenzoate ester.

Chemical Modification Strategies for Generating Analogues

The biological activity of phorbol esters is highly dependent on the nature and position of the ester side chains. nih.gov This has spurred extensive research into chemical modification strategies to generate a wide array of analogues. These strategies are crucial for probing the phorbol ester pharmacophore and for creating derivatives with altered potencies, solubilities, and functional effects. pnas.orgresearchgate.net

The hydroxyl groups at positions C-12, C-13, and C-20 are primary targets for chemical modification via esterification. By varying the acyl chains at these positions, researchers can systematically alter the lipophilicity and steric properties of the molecule, thereby influencing its interaction with biological targets like Protein Kinase C (PKC). nih.govresearchgate.net

C-12 and C-13 Diesters: The simultaneous esterification of the C-12 and C-13 hydroxyl groups is the most common modification. A library of phorbol 12,13-diesters has been prepared through selective transformations using various carboxylic acids, leading to compounds with differing chain lengths and degrees of saturation. researchgate.net

C-20 Modifications: The primary hydroxyl group at C-20 can also be selectively esterified. This is often achieved by first protecting the C-12 and C-13 hydroxyls, acylating the C-20 position, and then deprotecting the other positions if desired. An example includes the synthesis of 12-deoxyphorbol 13-isobutyrate-20-[1-¹¹C]butyrate, a radiolabeled analogue developed for positron emission tomography (PET) imaging of PKC in the brain. nih.gov This demonstrates how C-20 modification can be used to introduce reporter groups or modulate the molecule's properties for specific applications.

| Analogue Type | Modification Site(s) | Example Compound | Purpose of Modification |

|---|---|---|---|

| 12,13-Diester | C-12, C-13 | Phorbol-12,13-diacetate | Modulate lipophilicity and binding affinity. nih.gov |

| 12,13-Diester | C-12, C-13 | Phorbol-12,13-dibutyrate (PDBu) | Create a less hydrophobic, more easily washable research tool. nih.gov |

| 13,20-Diester | C-13, C-20 | 12-deoxyphorbol 13-isobutyrate-20-butyrate | Develop non-tumor-promoting analogues for in vivo imaging. nih.gov |

The introduction of epoxy groups represents another strategy for modifying the phorbol skeleton. An epoxide, or oxirane, is a three-membered ring containing one oxygen and two carbon atoms. unt.edu This group is characterized by high ring strain, making it highly reactive. unt.edu In the context of the phorbol structure, the double bonds, such as the one at C6-C7 in the B-ring, are potential targets for epoxidation.

This modification can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The introduction of a sterically demanding and polar epoxy group would significantly alter the conformation and electronic properties of the tigliane (B1223011) core, potentially leading to analogues with entirely new biological activities or binding selectivities. This approach allows for the creation of derivatives that are structurally distinct from simple ester analogues.

Many potent phorbol esters, such as Phorbol 12-myristate 13-acetate (PMA), are highly lipophilic. nih.gov This strong hydrophobicity allows them to readily intercalate into and remain associated with the cell membrane, making them difficult to wash out from cell cultures. nih.gov This persistence can interfere with subsequent biological assays.

To overcome this limitation, less hydrophobic analogues have been synthesized. A prominent example is Phorbol-12,13-dibutyrate (PDBu), which is structurally similar to PMA but features shorter butyrate (B1204436) chains instead of myristate and acetate (B1210297) chains. nih.gov This reduced lipophilicity makes PDBu easier to remove from cell culture systems, minimizing unwanted long-term activation of signaling pathways and allowing for more precise temporal control in experiments. nih.gov Despite its lower hydrophobicity, PDBu remains a potent activator of PKC. nih.gov The development of such analogues enhances the utility of phorbol esters as reversible biochemical probes. wikipedia.org

| Compound | Relative Hydrophobicity | Key Research Application Feature |

|---|---|---|

| Phorbol 12-myristate 13-acetate (PMA) | High | Potent, long-lasting cellular activator; difficult to wash out. nih.gov |

| Phorbol-12,13-dibutyrate (PDBu) | Lower | Potent activator that can be easily washed off in cell culture to prevent interference in other assays. nih.gov |

Development of Novel Phorbol Ester Derivatives with Modulated Biological Profiles

The overarching goal of synthesizing phorbol ester derivatives is to create novel molecules with fine-tuned biological activities. By applying the chemical modification strategies described above, researchers have successfully developed compounds where the potent tumor-promoting activity, characteristic of agents like PMA, is dissociated from other biological effects.

For instance, research has shown that 12-deoxyphorbol derivatives, which lack the hydroxyl group at the C-12 position, often exhibit a non-tumor-promoting profile. nih.gov When combined with short-chain ester substituents, some of these 12-deoxyphorbol analogues, such as prostratin (B1679730) (12-deoxyphorbol 13-acetate), not only lack tumor-promoting activity but also exhibit potentially therapeutic properties, including anti-proliferative effects against certain cancer cells. nih.gov

Furthermore, the development of radiolabeled phorbol esters, such as 12-deoxyphorbol 13-isobutyrate-20-[¹¹C]butyrate, has provided invaluable tools for non-invasively studying the distribution and density of PKC in the living brain using PET. nih.gov These imaging agents are designed for ready permeability across the blood-brain barrier and specific binding to their target, demonstrating a sophisticated modulation of the phorbol ester's biological and pharmacokinetic profile. nih.gov The synthesis of such derivatives highlights the power of medicinal chemistry to transform a natural scaffold into highly specific molecular probes and potential therapeutic leads.

Advanced Research Applications and Methodological Considerations

Phorbol-12,13-dibenzoate as a Tool in Signal Transduction Research

This compound and related phorbol (B1677699) esters are invaluable chemical probes in the study of signal transduction. By mimicking the endogenous second messenger diacylglycerol (DAG), they provide a means to directly and potently activate specific signaling hubs, most notably the Protein Kinase C (PKC) family of enzymes. This allows researchers to bypass upstream signaling events and focus on the downstream consequences of PKC activation, facilitating the elucidation of complex cellular pathways.

Dissecting PKC-Dependent and PKC-Independent Pathways

The activation of cellular pathways by DAG and its phorbol ester analogs is more complex than initially understood, involving both PKC-dependent and PKC-independent mechanisms. Research has revealed that these two pathways can converge to modulate cellular processes like synaptic transmission. nih.gov

Phorbol esters are instrumental in distinguishing these pathways. For example, in studies of neuronal plasticity, applying a phorbol ester potentiates neurotransmitter release. Subsequent application of a PKC inhibitor can block further potentiation, but the initial enhancement may persist. This sustained effect is attributed to a PKC-independent pathway, primarily mediated by the presynaptic protein Munc13, which also binds DAG and phorbol esters. nih.gov However, studies show that both pathways are required for the full extent of DAG-induced potentiation, with Munc18-1 being identified as a critical downstream target in the PKC-dependent arm of this process. nih.gov By using phorbol esters in conjunction with specific inhibitors or in genetically modified systems lacking key proteins, researchers can isolate and characterize the distinct contributions of each pathway.

Investigating Inter-Kinase Relationships (e.g., PKC-ROCK, PKC-MAPK)

This compound is frequently used to investigate the intricate crosstalk between PKC and other kinase families, such as Rho-associated kinase (ROCK) and Mitogen-Activated Protein Kinase (MAPK). These interactions are fundamental to processes like muscle contraction, cell cycle progression, and growth regulation.

A notable example is the relationship between PKC and ROCK in smooth muscle. Studies using the phorbol ester Phorbol-12,13-dibutyrate (PDBu) demonstrated that the resulting muscle contraction involves not only the direct activation of PKC but also a PKC-dependent activation of ROCK. nih.gov This crosstalk is crucial for regulating the phosphorylation of downstream effectors that control myosin light chain phosphatase activity and, consequently, force generation. nih.gov

Similarly, the link between PKC and the MAPK pathway has been elucidated using phorbol esters like Phorbol 12-myristate 13-acetate (PMA). In human monocytic leukemia cells, PMA-induced growth arrest is mediated by a PKC-dependent signaling cascade that involves the generation of reactive oxygen species (ROS) and subsequent activation of the MAPK pathway. nih.gov This demonstrates a clear hierarchical relationship where PKC acts upstream of MAPK to control cell cycle regulators. nih.gov

Table 1: Examples of Phorbol Ester-Mediated Inter-Kinase Crosstalk

| Activating Phorbol Ester | Interacting Kinases | Experimental Model | Key Finding |

|---|---|---|---|

| Phorbol-12,13-dibutyrate (PDBu) | PKC and ROCK | Rabbit bladder smooth muscle | PDBu-induced contraction involves both direct PKC activation and subsequent PKC-dependent activation of ROCK. nih.gov |

Studies on Membrane Localization of PKC Isoforms

The activation of most PKC isoforms is critically dependent on their translocation from the cytoplasm to cellular membranes. nih.gov Phorbol esters, serving as potent activators, are essential tools for studying this dynamic process. By binding to the C1 domain of PKC, they induce a conformational change that promotes the enzyme's association with membrane lipids, leading to its activation. nih.gov

Researchers utilize fluorescently tagged PKC isoforms (e.g., PKC-GFP fusion proteins) to visualize their movement within living cells in real-time using techniques like confocal microscopy. Studies have shown that different phorbol derivatives and related ligands can induce distinct patterns of PKC redistribution. For instance, in Chinese hamster ovary cells expressing a PKC delta-GFP fusion protein, PMA was shown to induce a rapid translocation to the plasma membrane, followed by a slower movement to the nuclear membrane. nih.gov In contrast, other PKC activators like bryostatin (B1237437) 1 induced almost exclusively nuclear membrane translocation, demonstrating that the specific ligand structure can dictate the subcellular destination and, potentially, the functional consequences of PKC activation. nih.gov

Cellular Assays and Experimental Models Utilizing this compound

In vitro Cell Culture Models (e.g., 2D and 3D systems)

This compound is widely applied in various in vitro cell culture models to investigate its impact on cellular behavior. These models primarily fall into two categories: traditional two-dimensional (2D) cultures and more advanced three-dimensional (3D) systems.

2D Cell Culture: In 2D systems, cells are grown as a monolayer on a flat, artificial substrate such as a plastic flask or petri dish. nih.gov This method is cost-effective, simple to maintain, and widely used for high-throughput screening and basic cell biology research. nih.govnih.gov For example, PMA has been used in 2D cultures of immortalized human keratinocyte (HaCaT) cells to study inflammatory responses. mdpi.com However, 2D cultures have significant limitations, as they fail to replicate the complex architecture, cell-cell interactions, and nutrient gradients of in vivo tissues. nih.gov

3D Cell Culture: To better mimic the physiological environment of a living organism, 3D cell culture models have been developed. nih.govmdpi.com In these systems, cells are encouraged to aggregate and form structures such as spheroids, which resemble small tumors or tissue units. mdpi.comresearchgate.net 3D models provide a more accurate representation of in vivo conditions, including cell polarity, cell-extracellular matrix interactions, and the establishment of oxygen and nutrient gradients. mdpi.comresearchgate.net Consequently, cells grown in 3D often exhibit different responses to stimuli compared to their 2D counterparts. The use of phorbol esters in 3D models allows for a more physiologically relevant assessment of their effects on processes like cell proliferation, differentiation, and invasion.

Biochemical Binding Assays for Receptor Characterization

Biochemical binding assays are a cornerstone for characterizing the interaction between a ligand, such as this compound, and its receptor. These assays are used to quantify binding affinity, specificity, and the density of binding sites in a given tissue or cell preparation.

Radioligand binding assays are a common and powerful technique for this purpose. merckmillipore.com In this method, a radiolabeled version of a phorbol ester, such as [³H]Phorbol-12,13-dibutyrate ([³H]PDBu), is incubated with a preparation of cells or tissues (e.g., brain homogenates). nih.gov The amount of radioligand bound to its receptor is then measured.

Key parameters determined from these assays include:

Dissociation Constant (Kd): This value represents the concentration of ligand at which 50% of the receptors are occupied, providing a measure of the binding affinity. A lower Kd indicates a higher affinity.

Specificity: The specificity of binding is confirmed through competition assays, where the binding of the radiolabeled phorbol ester is displaced by increasing concentrations of unlabeled, biologically active phorbol esters. Compounds that are structurally related but biologically inactive should not displace the radioligand. nih.gov

Saturability: The binding should be saturable, meaning there is a finite number of specific binding sites in the preparation. nih.gov

These assays have been instrumental in identifying and characterizing the high-affinity binding sites for phorbol esters, which are now known to be the C1 domains of PKC and other related proteins. nih.govresearchgate.net

Table 2: Example of Phorbol Ester Binding Assay Parameters

| Radioligand | Tissue Preparation | Binding Parameter | Value |

|---|---|---|---|

| [³H]Phorbol 12,13-dibutyrate ([³H]PDBu) | Mouse Brain Particulate | Dissociation Constant (Kd) | 7 nM nih.gov |

Gene Expression Analysis Techniques (e.g., RT-qPCR, Luciferase Assays)

While specific studies detailing the use of this compound in RT-qPCR or luciferase assays to analyze gene expression are not extensively documented, the known mechanism of phorbol esters involves the activation of protein kinase C (PKC). This activation triggers downstream signaling cascades that can culminate in the modulation of gene expression. For instance, other phorbol esters like PMA are widely used to differentiate cell lines such as K562 and THP-1 into megakaryocytic or macrophage-like cells, respectively, with resulting changes in gene expression confirmed by microarray analysis and quantitative real-time PCR (qPCR) mdpi.comresearchgate.net. These studies provide a framework for how this compound could be employed to investigate its specific impact on the expression of target genes regulated by PKC-dependent pathways.

Cell Proliferation and Viability Assays (e.g., MTT, cell counting, DNA synthesis)

This compound is recognized as a biologically active phorbol ester that can stimulate cell growth in culture semanticscholar.org. The effects of phorbol esters on cell proliferation and viability are commonly assessed using a variety of assays.

MTT Assay : This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation cellbiolabs.comcellbiolabs.comabcam.com. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, which can be solubilized and quantified aatbio.comnih.gov. While specific MTT assay data for this compound is not detailed, this method is standard for evaluating the proliferative or cytotoxic effects of other phorbol esters like PMA and PDBu nih.govresearchgate.netnih.gov.

DNA Synthesis Assays : The impact of phorbol esters on cell proliferation is also directly measured by assessing DNA synthesis, often through the incorporation of labeled nucleotides like [3H]thymidine. Studies have shown that other PKC-activating phorbol esters can either inhibit or, in some contexts, stimulate DNA synthesis, depending on the cell type and conditions nih.govnih.govnih.govresearchgate.net. For example, PDBu has been shown to mimic the antiproliferative action of TPA by inhibiting DNA synthesis in rabbit aortic smooth muscle cells nih.gov.

Differentiation Assays (e.g., E-rosette assay, morphological changes)

The capacity of phorbol esters to induce cellular differentiation is a cornerstone of their use in cell biology research. This is often characterized by observing distinct morphological changes. This compound, as a biologically active member of this family, is known to affect cell differentiation semanticscholar.org. For example, the related compound PDBu has been shown to cause significant morphological alterations in human blood lymphocytes and enhance the formation of processes in cultured oligodendrocytes, indicating differentiation nih.govnih.gov. Similarly, PMA is a well-established agent for inducing differentiation in various cell lines, including THP-1 monocytes and embryonic chick skeletal myoblasts, leading to changes in cell morphology from suspension to adherent growth and the expression of lineage-specific markers researchgate.netnih.govmdpi.com.

In vivo Animal Models for Mechanistic Studies (e.g., murine models, rat embryogenesis, cat cerebral cortex)

Murine Models : In murine models, a photolabile and radiolabeled analog, [20-3H]phorbol 12-p-azidobenzoate 13-benzoate, has been utilized to characterize phorbol ester receptors in the brain. This research demonstrated specific, reversible, and saturable binding to brain particulate fractions, with a binding capacity similar to that of [3H]PDBu nih.govnih.gov. These studies are critical for identifying the molecular targets of phorbol esters in a complex in vivo environment.

Rat Models : While studies specifically using this compound in rat embryogenesis were not identified, research on other phorbol esters like PDBu has been conducted in pregnant rat uterine smooth muscle to investigate its effects on mechanical activity via PKC activation nih.gov.

Cat Cerebral Cortex : Research on the cerebral cortex of cats with GM1 gangliosidosis has demonstrated that this compound is a highly potent and effective agent in displacing [3H]PDBu from its receptors nih.gov. This indicates that this compound effectively interacts with PKC in the feline brain, making it a useful compound for studying PKC function and its role in neurological diseases in this animal model nih.govnih.gov.

Comparative Studies with Other Phorbol Esters and PKC Modulators

Evaluating Relative Potencies and Efficacies (e.g., vs. PMA, PDBu, mezerein, ionomycin)

Comparative studies, primarily based on receptor binding assays, are crucial for understanding the relative potency of different phorbol esters. This compound has been evaluated alongside other active phorbol esters for its ability to interact with PKC or its binding sites.

In displacement studies using [3H]PDBu in cat cerebral cortex homogenates, this compound (referred to as β-PDBz) was found to be highly potent, exhibiting a similar capacity to displace the radioligand as PDBu and 4-beta-phorbol 12,13-didecanoate (β-PDD) nih.gov. In another study, this compound was shown to inhibit the interaction of [3H]PDBu with a purified binding protein from murine sera, a characteristic shared with other biologically active diterpenes like TPA, PDBu, and mezerein semanticscholar.org. In contrast, biologically inactive derivatives such as phorbol-12,13-diacetate did not inhibit this binding semanticscholar.org.

While PDBu is generally considered less potent than PMA, it is also less hydrophobic, which facilitates its removal from cell cultures nih.govsigmaaldrich.com. Mezerein is another compound used in comparative studies; it is noted as a weak complete tumor promoter but is as potent as strong phorbol esters in second-stage promotion, suggesting it may interact differently with PKC isotypes or other cellular targets nih.govnih.gov.

| Compound | Relative Potency/Efficacy in Binding Assays | Model System | Reference |

|---|---|---|---|

| This compound | Highly potent; similar to PDBu and β-PDD in displacing [3H]PDBu. | Cat Cerebral Cortex Homogenates | nih.gov |

| This compound | Effectively inhibits [3H]PDBu binding to purified murine serum protein, similar to TPA, PDBu, and mezerein. | Purified Murine Serum Binding Protein | semanticscholar.org |

| Phorbol-12,13-dibutyrate (PDBu) | Reported as a less potent PKC activator than PMA. | General | nih.gov |

| Mezerein | 25-fold more potent than other phorbol esters in decreasing EGF binding but less potent in inducing prostaglandin (B15479496) E2. | G-292 Osteosarcoma Cells | nih.gov |

| 4-beta-phorbol 12,13-diacetate | Weak displacer of [3H]PDBu. | Cat Cerebral Cortex Homogenates | nih.gov |

| 4-alpha-phorbol | Did not displace bound [3H]PDBu. | Cat Cerebral Cortex Homogenates | nih.gov |

Analysis of Differential Cellular Responses Elicited by Various Phorbol Esters

Different phorbol esters can elicit distinct cellular responses, which may be due to variations in their hydrophobicity, binding kinetics, or ability to interact with different PKC isotypes. For instance, in human melanocyte cultures, PDBu was found to have a higher proliferative induction capacity than PMA nih.govresearchgate.netnih.gov. Melanocytes cultured in PDBu-containing medium acquired a proliferative bipolar shape more quickly than in PMA medium nih.gov. Furthermore, PDBu was less favorable for the survival of contaminating keratinocytes, facilitating the establishment of pure melanocyte cultures nih.govnih.gov. This highlights how structurally similar phorbol esters can produce different outcomes in the same biological system. The ability of this compound to induce specific cellular responses compared to these other esters remains an area for more detailed investigation.

Investigation of Synergistic and Antagonistic Interactions with Other Agents

The biological activity of this compound and related phorbol esters can be significantly modulated by the presence of other chemical agents, leading to synergistic or antagonistic effects. Synergistic interactions occur when the combined effect of two agents is greater than the sum of their individual effects, while antagonistic interactions happen when one agent inhibits or reduces the effect of another arxiv.org.